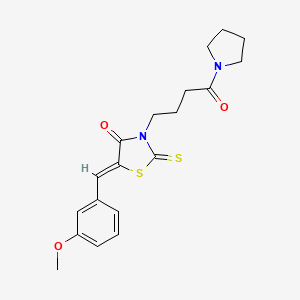
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, an indan-5-yloxy group, and a propan-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 3,5-dimethyl-1H-pyrazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Attachment of the indan-5-yloxy group: This step may involve the reaction of indan-5-ol with an appropriate leaving group (e.g., tosylate or mesylate) to form the indan-5-yloxy intermediate.
Formation of the final product:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-one.
Reduction: Formation of 1-(3,5-Dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol.
Substitution: Formation of 1-(4-Substituted-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic applications.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
- 1-(4-Methyl-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
- 1-(4-Fluoro-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol
Uniqueness
1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(indan-5-yloxy)-propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the pyrazole ring, indan-5-yloxy group, and propan-2-ol moiety provides a distinct chemical profile that can be exploited for various applications.
特性
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-11-17(18)12(2)20(19-11)9-15(21)10-22-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,21H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOEZRRXACFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
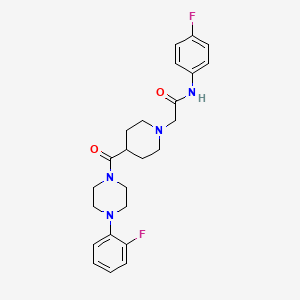
![5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2784490.png)
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)
![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
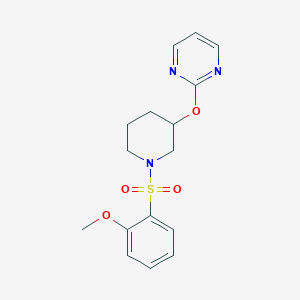
![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)
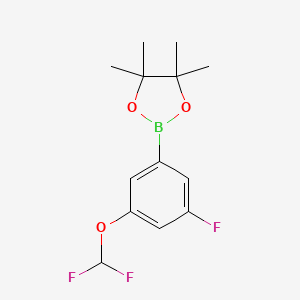
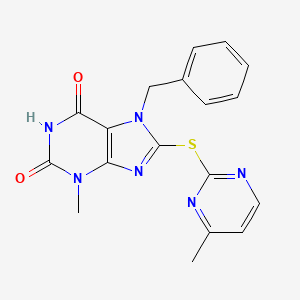
![7-{[1,1'-biphenyl]-4-carbonyl}-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2784504.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)
![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide](/img/structure/B2784509.png)
